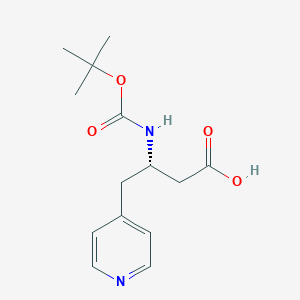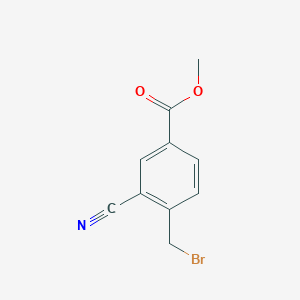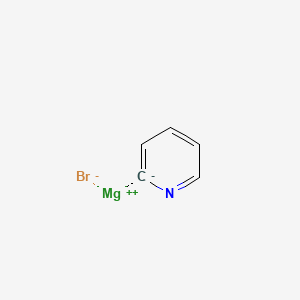
10H-Phenoxazine-10-propanoic acid
Descripción general
Descripción
10H-Phenoxazine-10-propanoic acid is a heterocyclic compound that has recently attracted significant attention in the field of pharmaceutical and medicinal chemistry. It is a versatile compound with promising biological properties that are useful in a range of applications, from cancer therapy to drug design. This compound is a derivative of phenoxazine, a tricyclic aromatic system that consists of two benzene rings fused to a nitrogen-containing heterocycle. The presence of a propanoic acid group attached to the nitrogen atom of the heterocycle gives the compound acidic properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
10H-Phenoxazine-10-propanoic acid can be synthesized by the reaction of phenoxazine with propionic anhydride in the presence of a catalyst such as sulfuric acid or phosphorus pentoxide. The reaction proceeds by the addition of the propionic anhydride to the nitrogen atom of the heterocycle, followed by hydrolysis of the resulting propionyl derivative.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned reaction conditions. The process typically includes purification steps such as recrystallization or chromatography to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
10H-Phenoxazine-10-propanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The aromatic rings in the phenoxazine structure can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated phenoxazine derivatives.
Aplicaciones Científicas De Investigación
10H-Phenoxazine-10-propanoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties, particularly in cancer therapy and drug design.
Industry: Utilized in the development of organic light-emitting diodes, photoredox catalysts, and dye-sensitized solar cells
Mecanismo De Acción
The mechanism by which 10H-Phenoxazine-10-propanoic acid exerts its effects involves interaction with various molecular targets and pathways. For instance, it has been shown to act as a multidrug resistance modulator in cancer cells, potentially inhibiting the efflux of chemotherapeutic agents and enhancing their efficacy . Additionally, the compound’s structure allows it to interact with DNA and proteins, leading to its antimicrobial and anticancer properties .
Comparación Con Compuestos Similares
Similar Compounds
Phenothiazine: Another heterocyclic compound with similar structural features and applications in medicine and industry.
Phenazine: Known for its antimicrobial and antitumor properties, phenazine shares some chemical reactivity with phenoxazine derivatives.
Uniqueness
10H-Phenoxazine-10-propanoic acid is unique due to its specific propanoic acid group, which imparts distinct acidic properties and enhances its solubility in organic solvents. This structural feature also contributes to its versatility in various applications, from medicinal chemistry to material science .
Propiedades
IUPAC Name |
3-phenoxazin-10-ylpropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO3/c17-15(18)9-10-16-11-5-1-3-7-13(11)19-14-8-4-2-6-12(14)16/h1-8H,9-10H2,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWOWBVDJKXFKFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C3=CC=CC=C3O2)CCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60401756 | |
| Record name | 10H-Phenoxazine-10-propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60401756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21977-42-4 | |
| Record name | 10H-Phenoxazine-10-propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60401756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








amine hydrochloride](/img/structure/B3116748.png)

![4-amino-N-[2-(1H-indol-3-yl)ethyl]butanamide](/img/structure/B3116761.png)





